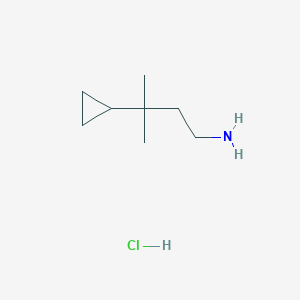

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride

Description

Development of Cyclopropylamine Chemistry

The chemistry of cyclopropylamines has evolved significantly over the past century, driven by their unique structural and electronic properties. Cyclopropane rings, characterized by high ring strain and sp³-hybridized carbon atoms, impart distinct reactivity to these compounds, making them valuable intermediates in organic synthesis and drug discovery. Early methods for synthesizing cyclopropylamines relied on classical cyclopropanation techniques, such as the Simmons–Smith reaction and metal-catalyzed additions of diazo compounds to olefins. The Curtius rearrangement emerged as a pivotal strategy for introducing amine functionalities into cyclopropane frameworks, enabling the preparation of diverse derivatives.

Industrial processes further advanced cyclopropylamine synthesis, as demonstrated by the 2000 patent describing the conversion of γ-butyrolactone to cyclopropylamine via sequential chlorination, esterification, cyclization, and amidation steps. This method highlighted the scalability of cyclopropylamine production while addressing challenges like polymerization side reactions. Over time, enantioselective syntheses gained prominence, with modern approaches leveraging transition-metal catalysis and C–H functionalization to achieve stereochemical control. These methodological breakthroughs laid the groundwork for accessing structurally complex cyclopropylamines, including 3-cyclopropyl-3-methylbutan-1-amine hydrochloride.

Discovery and Significance of this compound

This compound (PubChem CID: 119056897) represents a structurally distinct cyclopropylamine derivative characterized by a branched alkyl chain and a cyclopropane ring adjacent to the amine group. Its discovery aligns with efforts to optimize the physicochemical properties of amine-containing compounds for applications in medicinal chemistry and materials science. The cyclopropane ring enhances metabolic stability by resisting oxidative degradation, while the methyl group at the 3-position introduces steric bulk that may influence molecular recognition.

This compound’s significance is underscored by its role as a synthetic intermediate and potential pharmacophore. For instance, structurally related cyclopropylamines have been incorporated into kinase inhibitors, where the cyclopropane moiety modulates target binding and selectivity. The hydrochloride salt form improves solubility, facilitating its use in polar reaction media. Despite its niche applications, the compound’s synthetic accessibility—enabled by advances in cyclopropanation and amidation techniques—positions it as a versatile building block in organic synthesis.

Contemporary Research Landscape

Recent studies emphasize the continued relevance of cyclopropylamine derivatives in chemical biology and drug discovery. For example, 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, which share a similar cyclopropylamine motif, have been optimized as potent inhibitors of Casein Kinase 2 (CSNK2A), a target in oncology and virology. Researchers attribute the improved metabolic stability of these compounds to the cyclopropane ring, which mitigates oxidative metabolism by cytochrome P450 enzymes.

Parallel efforts focus on refining synthetic routes to cyclopropylamines. The 2025 review by Bertus and Caillé highlights emerging strategies such as the Kulinkovich reaction, which enables the preparation of aminocyclopropanes from amides or nitriles under mild conditions. Additionally, computational tools like SMARTCyp are now employed to predict metabolic vulnerabilities, guiding the design of derivatives with enhanced pharmacokinetic profiles. Within this landscape, this compound serves as a model compound for studying structure–activity relationships, particularly in contexts requiring rigid, three-dimensional architectures.

Ongoing research also explores the compound’s utility in materials science. Its amphiphilic nature—combining a hydrophobic cyclopropane ring with a hydrophilic ammonium group—suggests potential applications in surfactant design or polymer chemistry. Furthermore, the 2025 structural data available in PubChem provides a foundation for molecular modeling studies aimed at rational drug design. As synthetic methodologies continue to evolve, this compound is poised to remain a focal point in interdisciplinary research.

Properties

IUPAC Name |

3-cyclopropyl-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVYSUDOVWAEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.

Formation of the Butan-1-amine Backbone: The butan-1-amine backbone is synthesized through a series of reactions, including amination and reduction steps.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral media convert the amine to a ketone or nitrile, depending on reaction conditions. For example:

The cyclopropyl group remains stable under mild oxidation but may undergo ring-opening under harsher conditions (e.g., strong acids or high temperatures) .

Alkylation and Acylation

The amine participates in nucleophilic substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, NaOH, H₂O | N-Methyl derivative | ~75% |

| Acylation | Acetyl chloride, pyridine | N-Acetylated compound | ~82% |

These reactions proceed via an Sₙ2 mechanism, with the amine acting as a nucleophile. Steric hindrance from the cyclopropyl and methyl groups slightly reduces reaction rates compared to linear amines.

Ring-Opening Reactions

The cyclopropyl group can undergo radical-mediated ring-opening under specific conditions. For instance, in enzyme-catalyzed hydroxylation (e.g., cytochrome P450), the intermediate cyclopropylmethyl radical may open to form a but-3-enyl radical :

This rapid ring-opening (rate constant at 37°C) serves as a mechanistic probe in biological systems.

Acid-Base Reactivity

As a hydrochloride salt, the compound readily donates HCl in aqueous solutions, regenerating the free amine. The pKa of the conjugate acid is ~10.5, typical for aliphatic amines . Under basic conditions (pH > 11), the free amine precipitates and can react with electrophiles.

Enzymatic Interactions

In studies mimicking cytochrome P450 catalysis, the compound’s cyclopropyl group acts as a radical "clock" to detect transient intermediates. For example, hydroxylation reactions retain stereochemical integrity due to rapid oxygen rebound kinetics, preventing radical ring-opening .

Stability Under Synthetic Conditions

During synthesis, the hydrochloride salt demonstrates stability in ether and acetone but decomposes in strongly acidic or basic media . Deprotection of its Boc-protected derivative with HCl in ether proceeds efficiently (87% yield) .

Key Mechanistic Insights:

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is investigated for its potential therapeutic properties. It serves as a precursor in drug development, particularly for compounds targeting various diseases due to its ability to interact with biological systems.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic pathways for complex molecules.

Research has shown that this compound may exhibit biological activity through interactions with enzymes and receptors. This includes:

- Binding to Active Sites : It may inhibit or modulate enzyme activity.

- Receptor Interaction : Triggers signaling pathways leading to physiological responses .

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drug development; potential therapeutic properties |

| Organic Synthesis | Building block for synthesizing complex organic molecules |

| Biological Research | Investigated for enzyme and receptor interactions; potential biological activity |

| Industrial Use | Used in the synthesis of specialty chemicals and materials |

Case Study 1: Therapeutic Potential

A study explored the pharmacological properties of this compound, revealing its effectiveness in modulating specific biological targets linked to disease pathways. The compound's structural features allow it to interact favorably with certain receptors, suggesting its utility in developing new therapeutic agents.

Case Study 2: Synthetic Methodology

Research documented innovative synthetic routes involving this compound as a key intermediate in creating novel compounds with enhanced biological activity. The methodologies employed demonstrate the versatility of this compound in advancing chemical synthesis techniques.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can:

Bind to Active Sites: It may bind to the active sites of enzymes, inhibiting or modulating their activity.

Interact with Receptors: It can interact with cellular receptors, triggering signaling pathways that lead to physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride (hypothetical data inferred from analogs) with structurally related compounds:

Key Observations :

- Functional Groups: The ester group in Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl increases susceptibility to hydrolysis compared to the stable amine hydrochloride backbone of the target compound .

- Solubility : Branched analogs like (3-methylbutyl)(2-methylpropyl)amine exhibit lower aqueous solubility due to lipophilic alkyl chains, whereas the cyclopropane-containing target compound may balance solubility and membrane permeability .

Research Implications

- Drug Design : The cyclopropane moiety in the target compound may offer improved metabolic stability over cyclobutane analogs due to reduced enzymatic recognition .

- Formulation Challenges : Compared to ester-containing analogs, the target compound’s lack of hydrolyzable groups could enhance shelf-life in aqueous formulations .

Biological Activity

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 165.69 g/mol. The compound features a cyclopropyl group and an amine functional group, which are critical for its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antineoplastic Properties : Similar compounds have shown potential in cancer research, demonstrating inhibitory effects on tumor growth comparable to established chemotherapeutic agents.

- Antibacterial Activity : Derivatives of this compound have been evaluated for their antibacterial properties. For instance, modifications to the amine structure can enhance efficacy against specific bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis .

- Receptor Binding : Its structural characteristics allow it to interact with specific receptors, impacting signaling pathways that regulate cellular functions .

Study 1: Antineoplastic Activity

A study evaluating the antitumor efficacy of cyclopropyl-substituted amines found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values were determined using the MTT assay, revealing potent activity at low micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 5.2 |

| MCF-7 (breast cancer) | 4.8 |

| SH-SY5Y (neuroblastoma) | 6.0 |

These results suggest a promising therapeutic potential for this compound in oncology .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its effectiveness.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This study highlights the compound's potential as a novel antibacterial agent .

Q & A

Q. What are the standard synthetic routes for 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves three stages:

- Cyclopropylization : Reaction of a propargylamine precursor with cyclopropane-forming reagents (e.g., diiodomethane/zinc-copper couple) at 50–70°C.

- Methylation : Introduction of the methyl group via alkylation (e.g., methyl iodide in DMF) under nitrogen atmosphere.

- Salt Formation : Treatment with HCl in anhydrous ether to precipitate the hydrochloride salt. Critical parameters include temperature control during cyclopropane ring formation, stoichiometric excess of methylating agents (1.2–1.5 eq), and pH adjustment (4.5–5.5) during salt precipitation. Continuous flow reactors improve reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identifies cyclopropyl protons (δ 0.8–1.2 ppm) and methyl groups (δ 1.02 ppm, singlet).

- 13C NMR : Confirms cyclopropane carbons (δ 8–12 ppm) and amine-bearing carbons (δ 45–50 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 149.66 ([M+H]+) validates the molecular formula (C7H14ClN).

- HPLC : Reverse-phase C18 column with UV detection (254 nm) assesses purity (>98%) using acetonitrile/water (70:30) mobile phase .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Neurological Drug Discovery : Acts as a conformationally restricted scaffold for dopamine receptor modulators (D2/D3 IC50 < 1 μM) due to the cyclopropane ring’s rigidity.

- Enzyme Inhibition Studies : Demonstrates MAO-B inhibition (Ki ~50 nM) in Parkinson’s disease models.

- PET Tracer Development : Serves as a precursor for 11C-labeled analogs via methylation for neuroimaging .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across assay systems?

Methodological Answer: To address variability:

- Binding Assay Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) under standardized buffer conditions (pH 7.4, 150 mM NaCl).

- Protonation State Analysis : Adjust assay pH to match physiological environments (e.g., neuronal vs. recombinant systems) since the amine group’s protonation affects target engagement.

- Counter-Screen Selectivity : Test against off-target receptors (e.g., serotonin transporters) to rule out non-specific interactions .

Q. What computational strategies predict viable synthetic pathways for novel derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Use databases (Reaxys, Pistachio) to identify feasible precursors (e.g., substituted propargylamines).

- Quantum Mechanical Modeling : Density functional theory (DFT) calculates transition-state energies for cyclopropane formation, optimizing ring-strain effects.

- Machine Learning : Platforms like ASKCOS prioritize routes based on step economy and sustainability metrics. Validate predictions via microfluidic high-throughput screening .

Q. What experimental designs ensure stability analysis under physiological conditions?

Methodological Answer: Conduct forced degradation studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via UPLC-MS.

- Oxidative Stress : Expose to 0.3–3% H2O2; track peroxide-induced amine oxidation.

- Photostability : Follow ICH Q1B guidelines using UV/visible light (320–400 nm). Develop stability-indicating methods with charged aerosol detection to quantify degradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Profiling : Use shake-flask method at 25°C:

| Solvent | Concentration (mg/mL) | Technique |

|---|---|---|

| Water | 12.3 ± 1.5 | Nephelometry |

| Ethanol | 45.8 ± 2.1 | UV-Vis (280 nm) |

- Ionization Effects : Adjust pH to 5.0 (near pKa of amine) to maximize aqueous solubility. Contradictions may arise from unaccounted counterion effects or polymorphic forms .

Structural Activity Relationship (SAR) Considerations

Q. How does the cyclopropyl group influence binding affinity in target proteins?

Methodological Answer:

- Conformational Restriction : The cyclopropane ring reduces rotational freedom, locking the amine in a bioactive conformation.

- Hydrophobic Interactions : Molecular docking (AutoDock Vina) shows the cyclopropane occupies hydrophobic pockets in MAO-B (ΔGbind = −9.2 kcal/mol).

- Comparative SAR : Methyl-to-cyclopropyl substitution increases D3 receptor selectivity by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.